

Commercial Suppliers and Technical Guide for 3-Bromo-2-iodothiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-2-iodothiophene*

Cat. No.: *B1278521*

[Get Quote](#)

For researchers, scientists, and professionals in drug development and materials science, **3-Bromo-2-iodothiophene** is a critical building block, particularly in the synthesis of novel organic electronic materials. Its unique structure, featuring two different halogen atoms on a thiophene ring, allows for selective and sequential functionalization, making it a versatile precursor for complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key technical data, and experimental applications.

Commercial Availability

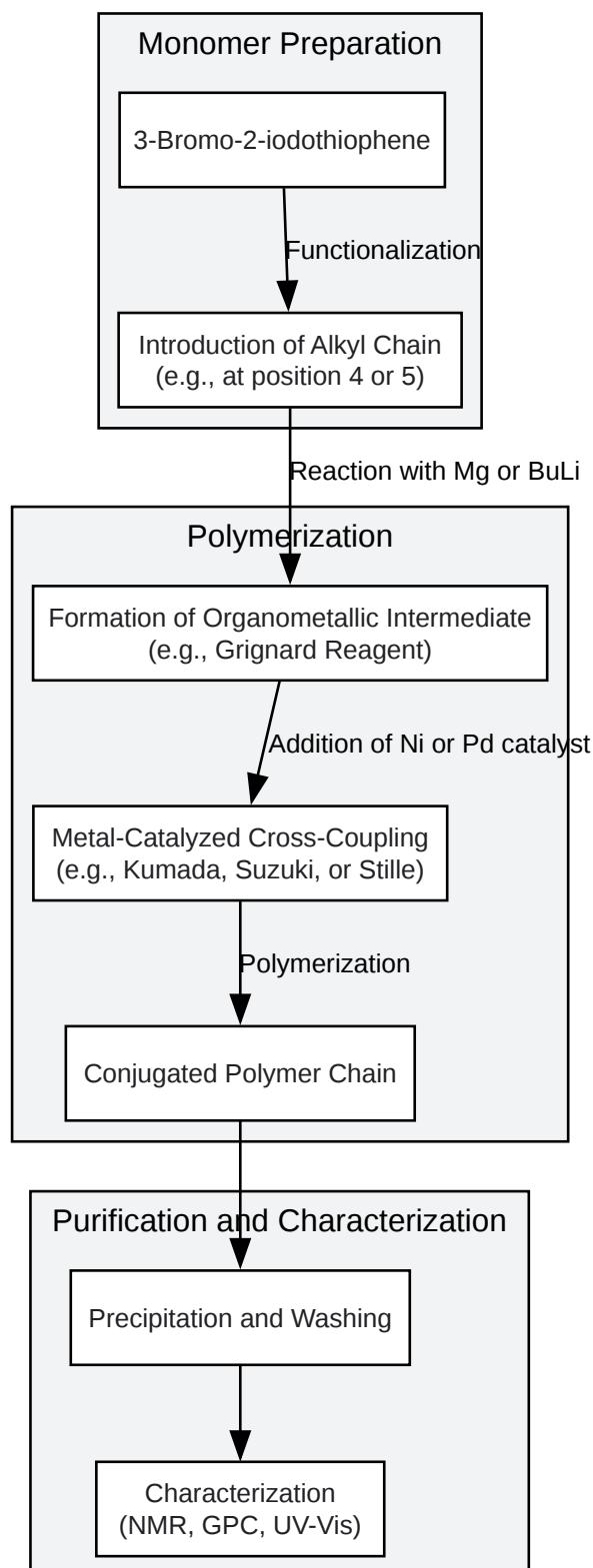
Several chemical suppliers offer **3-Bromo-2-iodothiophene**, catering to a range of research and development needs. The table below summarizes the offerings from prominent vendors.

Supplier	CAS Number	Purity	Available Quantities	Storage Conditions
Sigma-Aldrich (via Ambeed, Inc.)	60404-24-2	97%	100 mg, 250 mg, 1 g, 5 g	Keep in dark place, inert atmosphere, 2-8°C[1][2]
VEGSCI Inc.	60404-24-2	On request	On request	Contact supplier
ChemScene	60404-24-2	≥98%	Contact supplier	Room temperature in continental US; may vary elsewhere[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **3-Bromo-2-iodothiophene** is essential for its proper handling, storage, and application in chemical synthesis.

Property	Value
IUPAC Name	3-bromo-2-iodothiophene[2]
Molecular Formula	C ₄ H ₂ BrIS[1]
Molecular Weight	288.93 g/mol [3]
Physical Form	Liquid[1][2]
Storage Temperature	2-8°C[1][2]
InChI Key	JRWOMWZUHZNFGP-UHFFFAOYSA-N[1][2]


Applications in Organic Electronics

3-Bromo-2-iodothiophene is a key monomer in the synthesis of conjugated polymers, which are fundamental components of organic electronic devices such as organic field-effect

transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [4]. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective polymerization, leading to well-defined polymer structures with desirable electronic properties.

Synthesis of Conjugated Polymers

The synthesis of poly(3-alkylthiophenes) and other conjugated polymers often involves cross-coupling reactions like Suzuki or Stille couplings[5][6]. The general workflow for the synthesis of a thiophene-based conjugated polymer using a substituted **3-bromo-2-iodothiophene** derivative is outlined below. This process typically involves the formation of an organometallic intermediate followed by a metal-catalyzed polymerization.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a conjugated polymer.

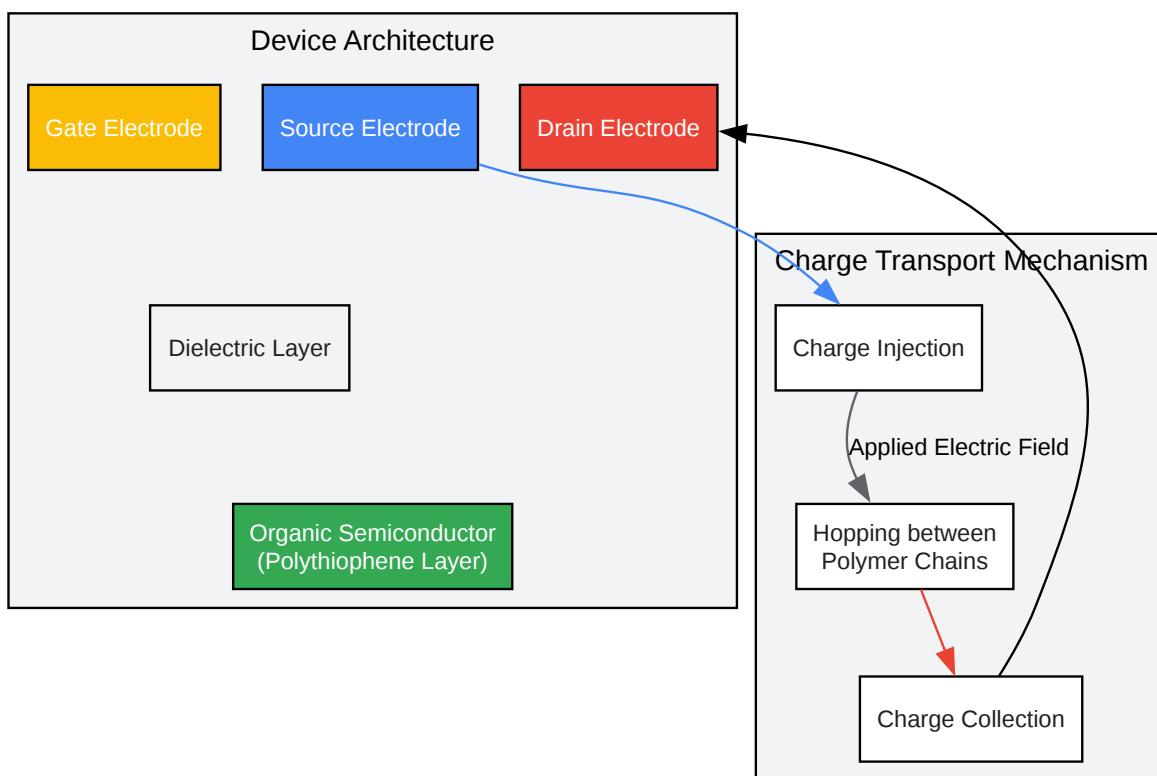
Experimental Protocols

The following is a representative protocol for the synthesis of a poly(3-alkylthiophene) derivative, adapted from literature procedures involving similar monomers^[7]. This protocol illustrates a common synthetic strategy employing a Grignard metathesis (GRIM) polymerization.

Synthesis of Poly(3-alkylthiophene) via Kumada Catalyst-Transfer Polycondensation

Materials:

- 2-Bromo-5-iodo-3-alkylthiophene (monomer)
- Dry Tetrahydrofuran (THF)
- i-PrMgCl·LiCl (Turbo Grignard)
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
- 5N HCl aqueous solution
- Methanol


Procedure:

- Monomer Preparation: The synthesis begins with the appropriate 3-alkylthiophene, which is then halogenated to yield the 2-bromo-5-iodo-3-alkylthiophene monomer.
- Grignard Formation: In a nitrogen-purged flask, the 2-bromo-5-iodo-3-alkylthiophene monomer (1 equivalent) is dissolved in dry THF and cooled to 0°C.
- i-PrMgCl·LiCl (1 equivalent) is added dropwise to the solution, and the mixture is stirred at 0°C for 30 minutes to form the Grignard reagent.
- Polymerization: A suspension of the Ni(dppp)Cl₂ catalyst (typically 1-5 mol%) in THF is added to the reaction mixture at 0°C.
- The reaction is allowed to warm to room temperature and stirred for 24 hours.

- Quenching and Precipitation: The reaction is quenched by the addition of a 5N HCl aqueous solution.
- The polymer is precipitated by pouring the reaction mixture into methanol.
- Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield the final product.

Signaling Pathway in Organic Electronics

While not a biological signaling pathway, the flow of charge carriers (electrons and holes) through the conjugated polymer network in an organic electronic device can be conceptually illustrated. The efficiency of this "signaling" is highly dependent on the molecular structure and packing of the polymer chains.

[Click to download full resolution via product page](#)

Charge transport pathway in an organic field-effect transistor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-Bromo-2-iodothiophene | 60404-24-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Bromo-2-iodothiophene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278521#commercial-suppliers-of-3-bromo-2-iodothiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com